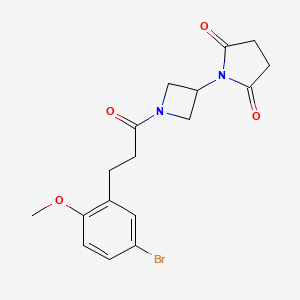

1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a 5-bromo-2-methoxyphenyl propanoyl group attached to an azetidine ring. This compound’s structure combines a rigid azetidine ring with a substituted phenyl moiety, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIVECOZVGIELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the cyclization to form the pyrrolidine-2,5-dione core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential drug candidate for various therapeutic areas due to its unique structure and reactivity.

Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s key structural elements include:

- Pyrrolidine-2,5-dione core : A common feature in neuroactive and enzyme-targeting compounds.

- Azetidine ring : A four-membered nitrogen-containing ring, which may enhance conformational rigidity compared to larger rings like piperidine.

- 5-Bromo-2-methoxyphenyl propanoyl group: The bromine atom and methoxy substituent likely influence lipophilicity (logP) and receptor binding.

Comparative analysis of substituents in analogs :

*Estimated based on structural analogs.

Key observations :

Pharmacological and Biochemical Profiles

Multi-Target Agents

Derivatives such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones exhibit dual binding to serotonin receptors (5-HT1A) and serotonin transporters (SERT), with binding affinities in the nanomolar range . The target compound’s azetidine-propanoyl group may similarly enable multi-target activity, though its specific receptor interactions remain unstudied.

Enzyme Inhibition

1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione demonstrates GABA-transaminase inhibition (IC₅₀: 100.5 µM), suggesting that brominated pyrrolidine diones can target neurotransmitter metabolism . The 5-bromo-2-methoxyphenyl group in the target compound may confer analogous enzyme-modulating properties.

Assay Interference

Compounds like 1-(4-bromophenyl)-3-(oxadiazol-2-yl)thio)pyrrolidine-2,5-dione are flagged for assay interference due to redox-active thio groups .

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., bromine) enhance stability and receptor binding but may reduce solubility .

- Methoxy groups balance lipophilicity and solubility, as seen in 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione (logP: 1.08) .

- Ring size : Azetidine’s conformational rigidity may improve target selectivity compared to flexible piperidine derivatives .

Biological Activity

1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione, with the CAS number 2034423-57-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉BrN₂O₄ |

| Molecular Weight | 395.2 g/mol |

| Structure | Chemical Structure |

Biological Activity

Mechanisms of Action

The compound exhibits various biological activities attributed to its structural features, particularly the presence of the brominated phenyl group and the pyrrolidine moiety. These components are known to interact with multiple biological targets:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction. It has shown promising results in various cancer cell lines, indicating a potential role in cancer therapy.

- Antimicrobial Properties : The compound's structure may confer antibacterial and antifungal properties. Research indicates that similar compounds have demonstrated efficacy against a range of pathogens, which warrants further investigation into this specific compound's antimicrobial activity.

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The specific pathways involved include modulation of neurotransmitter levels and protection against oxidative stress.

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was subjected to MTT assays to assess cell viability. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity.

- Antimicrobial Testing : A series of agar diffusion tests were conducted against Staphylococcus aureus and Candida albicans. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

- Neuroprotection : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound reduced cell death and increased cell viability compared to untreated controls.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of similar compounds, which can provide insights into optimizing the biological activity of 1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione:

- SAR Analysis : Studies indicate that modifications to the brominated phenyl group can enhance antitumor activity while maintaining low toxicity profiles.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and bioavailability of the compound, with findings suggesting favorable absorption and distribution characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.